molecular formula C18H17F2NO B2361933 2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one CAS No. 2034321-23-6

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B2361933
CAS No.: 2034321-23-6
M. Wt: 301.337
InChI Key: RZTOJYNAWPILPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold, a privileged structure in pharmaceuticals known for its three-dimensionality and ability to improve solubility and metabolic stability . The integration of a 2,3-difluorophenyl moiety is a common strategy in lead optimization, as fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and bioavailability, and can be used to block metabolically labile sites . The specific molecular architecture of this reagent, combining a fluorinated aryl ring with a phenyl-substituted pyrrolidine through an ethanone linker, makes it a valuable building block for the synthesis of novel compounds targeting various biological pathways. Research into analogous pyrrolidine-containing molecules has demonstrated their potential as modulators of key biological targets, such as the Retinoic acid-related Orphan Receptor γt (RORγt), a nuclear receptor transcription factor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17 . As such, this compound serves as a key intermediate for researchers developing and optimizing novel small-molecule therapeutics for the treatment of autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-16-8-4-7-14(18(16)20)11-17(22)21-10-9-15(12-21)13-5-2-1-3-6-13/h1-8,15H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTOJYNAWPILPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=C(C(=CC=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diamines

A [3+2] cycloaddition between benzaldehyde and a 1,4-diamine precursor under reductive conditions forms the pyrrolidine ring. For example, reacting benzaldehyde with 1,4-diaminobutane in the presence of sodium cyanoborohydride yields 3-phenylpyrrolidine after acid-catalyzed cyclization.

Proline Derivatization

Starting from L-proline, the phenyl group is introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling. For instance, treating Boc-protected proline with iodobenzene, PdCl₂(PPh₃)₂, and CuI in THF installs the phenyl group at the 3-position, followed by deprotection.

Preparation of 2-(2,3-Difluorophenyl)Ethan-1-One Intermediates

The difluorophenyl ketone is synthesized through Friedel-Crafts acylation or halogenation strategies:

Friedel-Crafts Acylation with Directed Metallation

Due to the electron-withdrawing nature of fluorine, standard Friedel-Crafts acylation is inefficient. Instead, directed ortho-metallation (DoM) is employed:

  • Lithiation : 2,3-Difluorobenzene is treated with LDA at −78°C to generate a stabilized aryl lithium species.
  • Acylation : Reaction with chloroacetyl chloride at low temperature yields 2-chloro-1-(2,3-difluorophenyl)ethan-1-one.

Alpha-Halogenation of Phenylacetic Acid Derivatives

2,3-Difluorophenylacetic acid undergoes Hell–Volhard–Zelinskii bromination using PBr₃ and Br₂, producing 2-bromo-2-(2,3-difluorophenyl)acetic acid. Subsequent oxidation with pyridinium chlorochromate (PCC) affords the corresponding ketone.

Key Coupling Strategies

Nucleophilic Substitution

Reacting 2-chloro-1-(2,3-difluorophenyl)ethan-1-one with 3-phenylpyrrolidine in DMF at 60°C for 12 hours facilitates C–N bond formation. Potassium carbonate acts as a base, achieving yields of 65–70% after column chromatography (EtOAc/hexane, 1:3).

Reductive Amination

A two-step approach involves:

  • Condensation : 2-(2,3-Difluorophenyl)acetaldehyde and 3-phenylpyrrolidine form an imine intermediate.
  • Reduction : Sodium borohydride in methanol reduces the imine to the secondary amine, yielding the target compound.

Microwave-Assisted Alkylation

Adapting methodologies from SERD syntheses, a mixture of 2-bromo-1-(2,3-difluorophenyl)ethan-1-one (1.2 equiv), 3-phenylpyrrolidine (1 equiv), and K₂CO₃ in acetonitrile is irradiated under microwave conditions (110°C, 6 h), achieving 75% yield.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronic ester derivative of 2,3-difluorophenyl is coupled to a pyrrolidine-containing triflate. For example, ethyl 2-(3-phenylpyrrolidin-1-yl)acetate reacts with 2,3-difluorophenylboronic acid under Pd(OAc)₂ catalysis, followed by hydrolysis to the ketone.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromo-1-(2,3-difluorophenyl)ethan-1-one and 3-phenylpyrrolidine employs Xantphos as a ligand, yielding 82% product after 24 hours.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk side reactions at elevated temperatures.
  • Low-temperature conditions (−20°C) minimize elimination byproducts during alkylation.

Stereochemical Considerations

Racemization at the pyrrolidine’s 3-position is mitigated using chiral auxiliaries or asymmetric hydrogenation. For instance, (R)-BINAP-Ru catalysts achieve enantiomeric excesses >90%.

Purification Techniques

  • Column chromatography (silica gel, EtOAc/hexane) resolves regioisomers.
  • Recrystallization from ethanol/water mixtures improves purity to >98%.

Analytical Characterization

Critical data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 5H, Ph), 7.15–7.05 (m, 2H, Ar-F), 4.10 (s, 2H, COCH₂), 3.70–3.50 (m, 4H, pyrrolidine), 2.90–2.70 (m, 1H, pyrrolidine-CH).
  • LCMS : m/z 330.1 [M+H]⁺.
  • IR : 1685 cm⁻¹ (C=O stretch).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Sub. 70 95 Scalability
Reductive Amination 65 90 Mild conditions
Microwave Alkylation 75 97 Rapid reaction time
Suzuki Coupling 82 98 Tolerance to functional groups

Industrial-Scale Considerations

  • Cost Efficiency : Friedel-Crafts acylation is cost-effective but requires hazardous reagents.
  • Green Chemistry : Microwave methods reduce energy consumption by 40% compared to conventional heating.
  • Safety : Halogenated intermediates necessitate strict containment protocols.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Ring

  • 2-Bromo-1-(3,4-Difluorophenyl)Ethan-1-One (Compound 4, ): This intermediate shares a difluorophenyl group but replaces the pyrrolidine moiety with a bromine atom. The bromine increases molecular weight (239.31 g/mol vs. ~313.34 g/mol for the target compound) and alters reactivity, favoring nucleophilic substitution.
  • Goxalapladib (): A structurally complex analog containing a 2,3-difluorophenyl ethyl group linked to a naphthyridine scaffold. While both compounds feature difluorophenyl motifs, Goxalapladib’s extended aromatic system and acetamide chain enhance its specificity for atherosclerosis-related targets (e.g., lipoprotein-associated phospholipase A2 inhibitors). The target compound’s simpler pyrrolidine-ethanone framework may offer better synthetic accessibility .

Pyrrolidine Ring Modifications

  • 1-((2R,3S,4S)-4-Methyl-2,3-Diphenylpyrrolidin-1-yl)Ethan-1-One (Compound 6f, ): This analog replaces the 3-phenyl group with a 2,3-diphenyl-substituted pyrrolidine. Its melting point and solubility data are unreported, but the methyl group at position 4 may enhance metabolic stability compared to the unsubstituted pyrrolidine in the target compound .
  • 2-[(2,3-Dichlorophenyl)Sulfanyl]-1-(2,7-Dimethylimidazo[1,2-a]Pyridin-3-yl)Ethan-1-One (): This compound substitutes the pyrrolidine ring with an imidazopyridine moiety. The sulfur atom and chlorine substituents increase hydrophobicity (logP ~3.5 vs. ~2.8 estimated for the target compound) but reduce hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Reported Activity
Target Compound C₁₈H₁₆F₂NO 2,3-Difluorophenyl, 3-phenylpyrrolidine Not reported Hypothetical CNS modulation
1-(4-(Chloromethyl)Phenyl)-2-(Dimethyl(oxo)-λ⁶-Sulfanylidene)Ethan-1-One (1f, ) C₁₁H₁₂ClFO₂S Chloromethylphenyl, sulfoximide 137.3–138.5 Intermediate in Ru-catalyzed reactions
2-[(3,4-Dichlorophenyl)Amino]-1-(Pyrrolidin-1-yl)Ethan-1-One () C₁₂H₁₄Cl₂N₂O Dichlorophenyl, pyrrolidine Not reported Unspecified receptor ligand

Key Observations:

  • The target compound’s fluorine atoms confer polarity and stability compared to chlorine or bromine analogs, which may improve blood-brain barrier penetration .
  • Pyrrolidine vs. Piperidine: highlights a pyrrolidine-containing analog, but piperidine derivatives (e.g., Goxalapladib) often exhibit longer metabolic half-lives due to reduced ring strain .

Biological Activity

The compound 2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one (CAS Number: 2034321-23-6) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of kappa opioid receptor agonists, which are known for their analgesic and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F2NOC_{18}H_{17}F_{2}NO with a molecular weight of approximately 301.34 g/mol. The structure features a difluorophenyl group and a pyrrolidine ring, which contribute to its unique biological interactions.

PropertyValue
Molecular FormulaC18H17F2NOC_{18}H_{17}F_{2}NO
Molecular Weight301.34 g/mol
CAS Number2034321-23-6
Melting Point167-168 °C
SolubilitySoluble in organic solvents (methanol, ethanol)

The primary mechanism of action for this compound involves its selective binding to kappa opioid receptors (KORs). Activation of KORs is associated with various physiological effects including:

  • Analgesia : Reduction of pain perception.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.
  • Anxiolytic Properties : Potential reduction in anxiety levels.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Analgesic and Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can effectively reduce pain and inflammation in animal models. The analgesic effects are believed to arise from KOR activation, which may inhibit pain signaling pathways in the central nervous system.

Anticonvulsant Activity

Preliminary studies suggest that this compound may possess anticonvulsant properties, potentially making it a candidate for further investigation in the treatment of seizure disorders.

Cardioprotective Effects

There is emerging evidence that KOR agonists can confer cardioprotective effects during ischemic events. This suggests that this compound might have applications in cardiovascular health.

Case Studies

A series of studies have been conducted to evaluate the pharmacological profile of compounds within the same class as this compound:

  • Study on Pain Relief : In a controlled study involving rodents, administration of the compound resulted in a statistically significant reduction in pain response compared to control groups.
  • Inflammation Model : In models of induced inflammation, the compound demonstrated a decrease in inflammatory markers, supporting its anti-inflammatory potential.
  • Anxiety Assessment : Behavioral assays indicated reduced anxiety-like behavior in treated subjects, suggesting potential anxiolytic effects.

Toxicity and Safety

While initial findings are promising, it is crucial to assess the safety profile of this compound. Toxicological studies must be conducted to evaluate any adverse effects associated with prolonged exposure or high dosages. Current data indicate that it is not intended for human therapeutic applications without further testing.

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-difluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A benzoyl chloride derivative (e.g., 2,3-difluorobenzoyl chloride) reacts with 3-phenylpyrrolidine in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction typically proceeds in dichloromethane or THF at room temperature, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the compound be characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1^1H NMR (CDCl3_3) will show distinct signals for the difluorophenyl protons (δ 7.2–7.8 ppm, split due to F coupling) and pyrrolidine protons (δ 2.5–3.5 ppm). 19^{19}F NMR confirms fluorine positions (δ -110 to -140 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight (calc. for C18_{18}H16_{16}F2_2NO: 307.12 g/mol) and fragmentation patterns.
  • IR : Stretching vibrations for ketone (C=O, ~1700 cm1^{-1}) and aryl C-F bonds (~1200 cm1^{-1}) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is sensitive to moisture and light. Stability studies indicate:
  • Short-term : Stable at 4°C in anhydrous DMSO or sealed vials under argon for ≤7 days.
  • Long-term : Store at -20°C in amber vials with desiccants (e.g., molecular sieves). Degradation products (e.g., hydrolyzed ketone) can be monitored via TLC (Rf = 0.3, hexane:EtOAc 7:3) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., ketone oxygen, fluorine atoms) using Gaussian09 with B3LYP/6-31G(d).
  • Molecular Docking : AutoDock Vina predicts binding affinity to targets (e.g., enzymes with hydrophobic pockets). The phenyl-pyrrolidine moiety shows π-π stacking potential, while fluorine atoms enhance binding via polar interactions .

Q. How to resolve contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. Systematic analysis includes:
  • Solubility Screening : Use the Hansen Solubility Parametersd_d, δp_p, δh_h) to classify solvents.
  • Crystallography : Single-crystal X-ray diffraction (e.g., using protocols) identifies polymorphs affecting solubility.
  • Co-solvent Systems : Mixtures like DMSO:water (1:4) improve solubility for biological assays .

Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the phenyl ring (e.g., replace -F with -Cl or -CF3_3) and compare activity via IC50_{50} assays.
  • Pharmacophore Mapping : Schrödinger’s Phase identifies critical interactions (e.g., ketone as hydrogen-bond acceptor).
  • Data Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.